molecular formula C15H21N3O B2566500 N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361656-85-9

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2566500
CAS No.: 2361656-85-9
M. Wt: 259.353
InChI Key: GMXXOEZYFCCZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(4-Methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide (CAS Number: 2361656-85-9) is a chemical compound with a molecular formula of C15H21N3O and a molecular weight of 259.35 g/mol . This acrylamide derivative features a methylpiperazine subgroup, a common pharmacophore in medicinal chemistry, which often contributes to a molecule's ability to interact with biological targets. The compound has a calculated density of 1.082 g/cm³ at 20 °C and a predicted boiling point of 481.1 °C . Its topological polar surface area is 35.6 Ų . As an acrylamide, it contains a reactive Michael acceptor moiety, making it a valuable building block and intermediate in organic synthesis and drug discovery research. Compounds with this functional group are frequently investigated for their potential to form covalent bonds with biological nucleophiles. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in the development of novel therapeutic agents. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-15(19)16-12-13-4-6-14(7-5-13)18-10-8-17(2)9-11-18/h3-7H,1,8-12H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXXOEZYFCCZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(4-methylpiperazin-1-yl)benzaldehyde. This intermediate is then subjected to a condensation reaction with prop-2-enamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide has the following chemical properties:

  • Molecular Formula : C19H24N2O
  • Molecular Weight : 296.41 g/mol
  • IUPAC Name : this compound

The structure features a prop-2-enamide backbone with a 4-methylpiperazine moiety, which is known to enhance biological activity through its interaction with various receptors.

Cancer Treatment

Research has indicated that compounds similar to this compound exhibit potential as anti-cancer agents. The compound has been studied for its ability to inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives of this compound can act as inhibitors of the ALK (anaplastic lymphoma kinase), which is implicated in several types of cancer, including non-small cell lung cancer (NSCLC) .

Neurological Disorders

The piperazine moiety present in the compound is associated with neuropharmacological effects. Research suggests that compounds containing piperazine structures can interact with serotonin and dopamine receptors, making them potential candidates for treating disorders such as depression and anxiety. The modulation of these neurotransmitter systems could lead to improved therapeutic outcomes for patients suffering from these conditions .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains could be explored further to develop new antibiotics, especially in the context of rising antibiotic resistance .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have highlighted that modifications to the piperazine ring or the propeneamide chain can significantly influence the biological activity of the compound. For example, altering substituents on the aromatic rings may enhance binding affinity to target receptors or improve solubility profiles .

Case Studies

Case Study 1: Inhibition of ALK in Cancer Cells
A study demonstrated that a derivative of this compound effectively inhibited ALK activity in NSCLC cell lines. The compound was shown to reduce cell viability and induce apoptosis through caspase activation pathways.

Case Study 2: Modulation of Neurotransmitter Systems
In a preclinical model, another derivative was tested for its effects on serotonin receptor modulation. Results indicated a significant increase in serotonin levels in treated subjects, suggesting potential use in treating depressive disorders.

Mechanism of Action

The mechanism of action of N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling processes.

Comparison with Similar Compounds

WZ4002

Structure: N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide . Key Features:

  • Shares the 4-methylpiperazine-substituted phenyl group and prop-2-enamide backbone with the target compound.
  • Designed to inhibit EGFR T790M mutants by targeting the kinase’s ATP-binding pocket .
    Differences :
  • Incorporates a pyrimidine ring and chlorine substituent, enhancing steric complementarity with mutant EGFR.
  • Demonstrated nanomolar potency against T790M/L858R mutants in preclinical studies .

Olmutinib

Structure: N-[3-({2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide . Key Features:

  • Contains the same 4-methylpiperazine-phenylprop-2-enamide core.
  • Approved for NSCLC, targeting EGFR T790M via covalent binding to Cys797 .
    Differences :
  • Replaces the pyrimidine scaffold with a thieno[3,2-d]pyrimidine system, improving metabolic stability.
  • Exhibits a longer half-life compared to earlier-generation inhibitors .

Table 1: Comparison of EGFR-Targeting Prop-2-enamide Derivatives

Compound Core Structure Substituents Target Mutation Clinical Status
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide Prop-2-enamide + 4-methylpiperazine-phenyl None specified Presumed EGFR Preclinical
WZ4002 Pyrimidine + prop-2-enamide Chlorine, methoxy, 4-methylpiperazine-anilino EGFR T790M Preclinical
Olmutinib Thienopyrimidine + prop-2-enamide Thieno[3,2-d]pyrimidine, 4-methylpiperazine EGFR T790M Approved (NSCLC)

Anti-Proliferative Prop-2-enamide Derivatives

describes compounds such as (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide (31a) and related analogues. These compounds share the 4-methylpiperazine-phenylprop-2-enamide scaffold but incorporate cyano and cyclopentathiophene groups. Key Comparisons:

  • Synthetic Yields : 69–74%, comparable to typical yields for enamide derivatives .
  • Selectivity : Substitution with morpholine (e.g., 30a) instead of 4-methylpiperazine reduces kinase selectivity, highlighting the critical role of the methylpiperazine group .

Pharmaceutical Intermediates and Structural Variants

and describe N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide , a prop-2-enamide derivative used as a pharmaceutical intermediate.
Key Differences :

  • Substituents : Replaces 4-methylpiperazine with a methoxymethyl-piperidine group.
  • Application : Serves as a synthetic precursor rather than a bioactive molecule, unlike the target compound .

Broad Structural Diversity in Enamide Derivatives

and highlight complex enamide-based structures, such as (2E)-N-[(1S)-1-[5-chloro-4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)-1H-imidazol-2-yl]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]prop-2-enamide.

Biological Activity

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of key enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H20_{20}N2_{2}O
  • Molecular Weight : 232.33 g/mol

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems and enzymes. It has been studied for its potential as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), both of which are critical in the treatment of Alzheimer's disease.

Inhibition Studies

  • Monoamine Oxidase (MAO) :
    • The compound has shown selective inhibition against MAO-B, with IC50_{50} values indicating significant potency. For instance, derivatives of similar piperazine structures have demonstrated IC50_{50} values ranging from 0.65 µM to 2.26 µM, suggesting that modifications to the piperazine moiety can enhance inhibitory activity against MAO-B .
  • Acetylcholinesterase (AChE) :
    • AChE inhibition is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function. Compounds with a similar structure have exhibited AChE inhibitory activity with IC50_{50} values as low as 2.26 µM .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been pivotal in enhancing its biological activity:

Substituent Effect on Activity
Methyl group on piperazineIncreases AChE inhibitory potency
Aromatic substitutionsModulate binding affinity and selectivity
Prop-2-enamide backboneEssential for maintaining biological activity

Research indicates that the presence of a methyl group on the piperazine ring significantly enhances the compound's ability to inhibit AChE, thereby suggesting a beneficial modification for developing more potent inhibitors .

Case Studies

  • Neurodegenerative Disease Models :
    • In studies involving animal models of Alzheimer’s disease, compounds structurally related to this compound have demonstrated improvements in cognitive function and reductions in amyloid-beta plaque formation . These findings highlight the potential therapeutic applications of this compound in neurodegeneration.
  • Pharmacokinetic Studies :
    • Pharmacokinetic predictions for similar compounds suggest high gastrointestinal absorption and favorable blood-brain barrier permeability, which are critical for central nervous system-targeted therapies .
  • Cell Viability Assays :
    • In vitro studies using HeLa cells have shown that derivatives exhibit significant cytotoxicity against cancer cell lines, indicating potential applications beyond neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic routes and analytical methods for confirming the structure of N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide?

Answer:

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. For example, the 4-methylpiperazine moiety can be introduced through a Buchwald–Hartwig amination or SNAr reaction using 4-chlorobenzaldehyde derivatives. The prop-2-enamide group is formed via acryloylation of the intermediate amine .
  • Characterization :
    • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the presence of the methylpiperazine proton environment (δ ~2.5–3.5 ppm for N-methyl and piperazine protons) and the acrylamide double bond (δ ~6.0–6.5 ppm for trans-configured protons) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
    • HPLC : Purity is assessed using reverse-phase HPLC with UV detection (λ = 210–280 nm) .

Basic: How can researchers evaluate the preliminary biological activity of this compound?

Answer:

  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, ALK) using fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .
    • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., H1975 for EGFR-T790M resistance models) .
    • Solubility and permeability : Use shake-flask methods for solubility and Caco-2 assays for permeability .

Advanced: How does structural modification of the 4-methylpiperazine or acrylamide group impact kinase selectivity and potency?

Answer:

  • Piperazine modifications : Replacing the methyl group with bulkier substituents (e.g., acetyl or cyclopropyl) reduces off-target kinase interactions. For example, AZD9291 (osimertinib) uses a morpholine group instead of methylpiperazine for enhanced EGFR-T790M selectivity .
  • Acrylamide optimization : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring improves covalent binding to cysteine residues in kinase ATP pockets (e.g., C797 in EGFR). Computational docking (AutoDock Vina) validates binding poses .

Advanced: What strategies are effective in overcoming resistance mutations (e.g., EGFR C797S) observed with acrylamide-based kinase inhibitors?

Answer:

  • Non-covalent inhibitors : Replace the acrylamide warhead with reversible binders (e.g., quinazoline derivatives) to bypass cysteine-dependent resistance .
  • Bifunctional molecules : Incorporate allosteric binding motifs (e.g., EAI045) that synergize with ATP-competitive inhibitors to restore activity against C797S mutants .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

  • ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–4), aqueous solubility, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Assess binding stability in kinase domains (e.g., EGFR T790M/L858R) using GROMACS. Focus on hydrogen bonding with M793 and hydrophobic interactions with L718 .

Advanced: How should researchers address contradictory data between in vitro activity and cellular efficacy?

Answer:

  • Purity verification : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., hydrolysis of acrylamide to carboxylic acid) .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify non-kinase targets contributing to discrepancies .
  • Metabolic stability : Test in liver microsomes to assess rapid clearance (e.g., CYP3A4-mediated metabolism) that may reduce cellular exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.